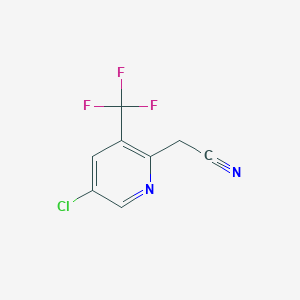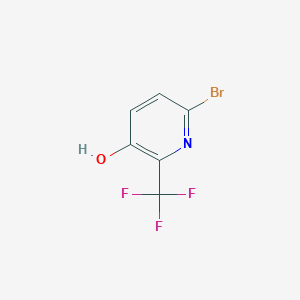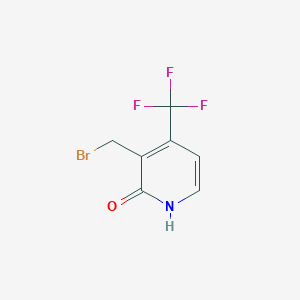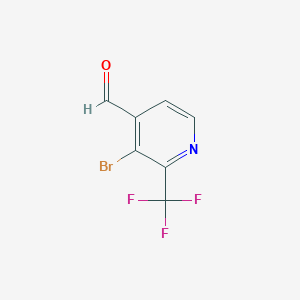
Acide 6-fluoro-2-(trifluorométhyl)nicotinique
Vue d'ensemble
Description
“6-Fluoro-2-(trifluoromethyl)nicotinic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white powder with a molecular formula of C7H3F4NO2 .
Synthesis Analysis
Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-2-(trifluoromethyl)nicotinic acid” is represented by the molecular formula C7H3F4NO2 . The average mass is 209.098 Da and the monoisotopic mass is 209.009995 Da .
Chemical Reactions Analysis
The chemical reactions involving “6-Fluoro-2-(trifluoromethyl)nicotinic acid” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“6-Fluoro-2-(trifluoromethyl)nicotinic acid” is a white powder with a melting point of 193-197 °C. It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index and vapor pressure are 110.6℃, 1.475 and 0.007mmHg at 25°C, respectively .
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, l’acide 6-fluoro-2-(trifluorométhyl)nicotinique est utilisé comme intermédiaire pharmaceutique . Ses propriétés structurelles lui permettent d’être un précurseur dans la synthèse de diverses molécules pharmacologiquement actives. Le groupe trifluorométhyle en particulier est connu pour ses propriétés bioisostériques, qui peuvent améliorer la stabilité métabolique des composés thérapeutiques.
Synthèse organique
Ce composé sert de bloc de construction polyvalent en synthèse organique. Sa réactivité permet la formation de molécules complexes par le biais de diverses réactions organiques. Il est particulièrement utile dans la construction de cycles pyridiniques, qui sont un motif commun dans de nombreux composés organiques, y compris les médicaments et les produits agrochimiques .
Science des matériaux
En science des matériaux, l’this compound peut être impliqué dans le développement de nouveaux matériaux avec des applications potentielles en électronique et en nanotechnologie. La présence d’atomes de fluor pourrait conférer des propriétés électriques uniques aux matériaux résultants .
Chimie analytique
Les chimistes analytiques peuvent utiliser l’this compound comme étalon ou réactif dans les techniques de chromatographie et de spectroscopie. Sa structure et ses propriétés bien définies le rendent approprié pour une utilisation dans le développement de méthodes et les processus d’étalonnage .
Recherche en biochimie
En biochimie, ce composé pourrait être utilisé dans l’étude des réactions catalysées par des enzymes où les dérivés de la pyridine agissent comme substrats ou inhibiteurs. Il peut également être utilisé dans la conception de dosages enzymatiques ou dans le cadre d’une étude sur le métabolisme de la vitamine B3, étant donné sa similitude structurelle avec l’acide nicotinique .
Sciences de l’environnement
L’this compound : pourrait être étudié pour son impact environnemental, en particulier en termes de sa persistance et de ses produits de dégradation. Son interaction avec des facteurs environnementaux tels que la lumière, l’eau et le sol pourrait intéresser les chercheurs dans ce domaine .
Recherche agricole
En agriculture, la recherche pourrait explorer l’utilisation de l’this compound dans la synthèse de nouveaux herbicides ou pesticides. Sa structure fluorée pourrait conduire à des composés présentant une activité et une sélectivité améliorées .
Génie chimique
Les ingénieurs chimistes pourraient étudier le rôle du composé dans la chimie des procédés, en particulier dans l’optimisation des conditions de réaction pour la synthèse à grande échelle de composés fluorés. Ses propriétés peuvent influencer la cinétique et les mécanismes réactionnels, qui sont cruciaux pour les applications industrielles .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) derivatives, including “6-Fluoro-2-(trifluoromethyl)nicotinic acid”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCHPAPDZBJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















